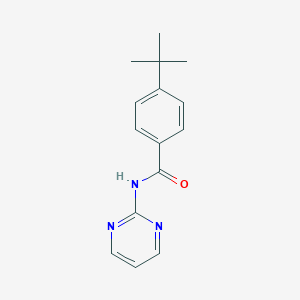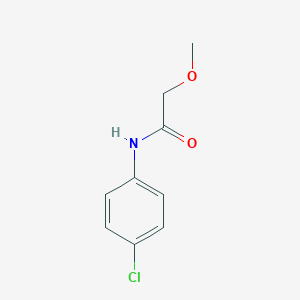
N-(4-chlorophenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-methoxyacetamide, also known as 4'-chloro-2'-methoxyacetanilide or CMA, is a chemical compound that belongs to the family of acetanilide derivatives. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CMA has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of CMA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects
CMA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to have antitumor activity in vitro and in vivo. CMA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Advantages and Limitations for Lab Experiments
CMA has several advantages for use in laboratory experiments, including its ease of synthesis, low cost, and high purity. However, CMA is also known to be toxic and can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling CMA in the laboratory.
Future Directions
There are several future directions for the use of CMA in scientific research. One potential application is in the development of new anti-inflammatory and analgesic drugs. CMA may also be useful in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, CMA may have potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-methoxyacetamide is a valuable compound for scientific research due to its unique properties and potential applications. Its ease of synthesis, low cost, and high purity make it an attractive starting material for the synthesis of other compounds. CMA has shown promise in the development of new drugs for the treatment of inflammation and cancer. As research in this field continues, CMA may prove to be a valuable tool for scientists in a wide range of disciplines.
Synthesis Methods
The synthesis of CMA can be achieved through various methods, including the reaction of 4-chloroaniline with methyl chloroacetate in the presence of a base or the reaction of 4-chloroacetanilide with dimethyl sulfate and sodium hydroxide. The yield of CMA can be improved by optimizing reaction conditions such as temperature, reaction time, and reagent ratio.
Scientific Research Applications
CMA has been extensively used in scientific research as a starting material for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic chemistry for the preparation of amides, esters, and other derivatives. Moreover, CMA has been utilized in the development of analytical methods for the detection and quantification of various compounds.
properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
KHEBQMGPNQUNDN-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)

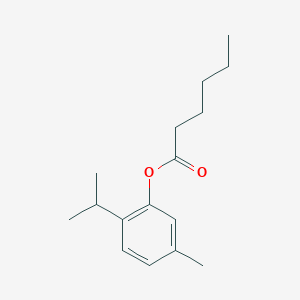
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)
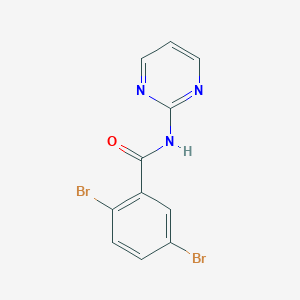
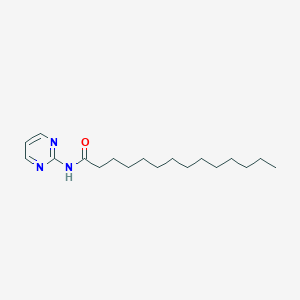

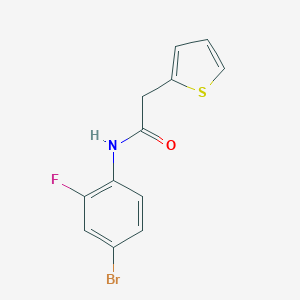
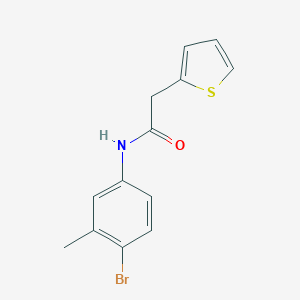
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)
